molecular formula C10H12N2O3 B8005263 7,8-Dihydro-2-hydroxy-6(5H)-quinazolinone ethylene ketal

7,8-Dihydro-2-hydroxy-6(5H)-quinazolinone ethylene ketal

Cat. No.: B8005263
M. Wt: 208.21 g/mol
InChI Key: DGZHFEQIJLJSTN-UHFFFAOYSA-N
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Description

7,8-Dihydro-2-hydroxy-6(5H)-quinazolinone ethylene ketal is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. The ethylene ketal group in this compound provides additional stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydro-2-hydroxy-6(5H)-quinazolinone ethylene ketal typically involves the following steps:

    Formation of the quinazolinone core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the ethylene ketal group: The ethylene ketal group can be introduced by reacting the quinazolinone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and stringent quality control measures would ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-2-hydroxy-6(5H)-quinazolinone ethylene ketal can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The ethylene ketal group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may require nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

    Oxidation: Formation of quinazolinone ketones or aldehydes.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,8-Dihydro-2-hydroxy-6(5H)-quinazolinone ethylene ketal involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar quinazolinone cores but different substituents.

    Ethylene ketal derivatives: Compounds with ethylene ketal groups attached to different core structures.

Uniqueness

7,8-Dihydro-2-hydroxy-6(5H)-quinazolinone ethylene ketal is unique due to the combination of the quinazolinone core and the ethylene ketal group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

spiro[1,3-dioxolane-2,6'-1,5,7,8-tetrahydroquinazoline]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-9-11-6-7-5-10(14-3-4-15-10)2-1-8(7)12-9/h6H,1-5H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZHFEQIJLJSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=C1NC(=O)N=C3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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